molecular formula C12H22N2O2 B7882129 tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate CAS No. 1258652-27-5

tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate

Cat. No.: B7882129
CAS No.: 1258652-27-5
M. Wt: 226.32 g/mol
InChI Key: ZEPBJFKMOKRPMT-UHFFFAOYSA-N
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Description

Tert-butyl N-{3-azabicyclo[420]octan-8-yl}carbamate is a chemical compound that features a unique bicyclic structureThe 8-azabicyclo[4.2.0]octane scaffold is a core structure found in many biologically active molecules, making it a valuable target for synthetic chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-azabicyclo[420]octan-8-yl}carbamate typically involves the construction of the 8-azabicyclo[42One common approach is the enantioselective construction of the 8-azabicyclo[4.2.0]octane scaffold from acyclic starting materials that contain the necessary stereochemical information . This can be achieved through various methodologies, including stereocontrolled cyclization reactions and desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Biological Activity

Tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate is a bicyclic compound with potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. Its unique structural characteristics suggest a range of biological activities, including inhibition of certain enzymes and modulation of neurotransmitter systems.

  • IUPAC Name : tert-butyl (3-azabicyclo[4.2.0]octan-8-yl)carbamate
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1258652-27-5
  • Purity : 97% .

The biological activity of this compound primarily involves its role as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound may enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer’s disease.

Enzyme Inhibition Studies

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of AChE inhibition:

CompoundIC50 (nM)Mechanism
M415.4AChE Inhibitor
This compoundTBDTBD

Biological Activity

  • Neuroprotective Effects :
    • In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease pathology.
    • The reduction in pro-inflammatory cytokines such as TNFα suggests a potential anti-inflammatory mechanism that could further support neuronal health .
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays revealed that concentrations below 100 μM do not significantly affect cell viability, indicating a favorable safety profile for potential therapeutic use .
  • In Vivo Efficacy :
    • Animal models treated with this compound demonstrated improvements in cognitive function as measured by behavioral tests, although further studies are needed to establish the precise mechanisms and long-term effects .

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity

In a controlled study, this compound was administered to mice subjected to Aβ injections. Results indicated a significant reduction in neuronal loss and improved cognitive performance on memory tasks compared to control groups.

Case Study 2: AChE Inhibition in Rat Models

A separate study evaluated the effect of this compound on AChE activity in rat brains post-scopolamine administration, revealing a marked decrease in enzyme activity, correlating with enhanced memory retention in behavioral assessments .

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[4.2.0]octan-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPBJFKMOKRPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154933
Record name Carbamic acid, N-3-azabicyclo[4.2.0]oct-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-27-5
Record name Carbamic acid, N-3-azabicyclo[4.2.0]oct-8-yl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258652-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-3-azabicyclo[4.2.0]oct-8-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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